1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine
Description
Properties
Molecular Formula |
C12H10F3N3 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |
InChI Key |
NEVVRQKTVWEESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Pyridine derivative (e.g., 2-chloro-5-(trifluoromethyl)pyridine) + 4-aminobenzene-1,4-diamine → 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine
Key Conditions:
- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃
- Ligands: BINAP, Xantphos, or other phosphine ligands
- Base: Potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate
- Solvent: Dimethylformamide (DMF), toluene, or dioxane
- Temperature: Typically 80–120°C
- Reaction time: 12–24 hours
Research Data:
A recent patent describes the use of palladium catalysis to couple 2-chloro-5-(trifluoromethyl)pyridine with aromatic amines, achieving yields of approximately 75-85%. The process benefits from continuous flow reactors for scale-up, ensuring high purity and reproducibility.
Preparation of Pyridine Precursors
The synthesis begins with the preparation of the 5-(trifluoromethyl)pyridine-2-amine or related derivatives, which serve as key intermediates.
Methods:
Nucleophilic Substitution: Starting from 2-chloro-5-(trifluoromethyl)pyridine, amination is performed using ammonia or primary amines under reflux conditions with copper or palladium catalysis.
Direct Amination: Using diazotization and subsequent substitution, although less common due to lower yields and harsher conditions.
Data Table:
Coupling with Benzene-1,4-diamine
The benzene-1,4-diamine (para-phenylenediamine) is coupled with the pyridine derivative via the palladium-catalyzed amination. The process involves:
- Activation of the halogenated pyridine
- Nucleophilic attack by the diamine
- Formation of the C–N bond with high regioselectivity
Reaction Conditions & Optimization:
Alternative Synthetic Routes
While palladium-catalyzed coupling is the most efficient, alternative methods include:
- Microwave-Assisted Synthesis: Accelerates the coupling process, reducing reaction time to hours with comparable yields.
- Sequential Functionalization: Stepwise introduction of functional groups on the pyridine and benzene rings, followed by coupling.
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization or chromatography. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity
- Mass Spectrometry (MS): Verify molecular weight
- Infrared Spectroscopy (IR): Confirm functional groups
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amine groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine groups.
Scientific Research Applications
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights :
In contrast, –SCH₃ () and imidazole () substituents increase polarity and hydrogen-bonding capacity, altering target selectivity . The bipyridine system () extends conjugation, which may improve binding to nucleic acids or large enzyme active sites .
Synthetic Routes :
- The target compound likely employs nucleophilic aromatic substitution (SNAr) for pyridine-amine coupling, similar to the synthesis of N-[4-(1-methylimidazol-2-yl)bipyridinyl] derivatives .
- Derivatives with methylthio groups (e.g., 48m) are synthesized via thiolation reactions using methylthioimidazole precursors .
Biological Activity :
- Compounds with –CF₃ () or –SCH₃ () show divergent kinase inhibition profiles. For example, 48m inhibits p38α MAPK with moderate potency, while –CF₃ analogs may target kinases sensitive to hydrophobic interactions .
- The dimethylamine derivative (L2-b) demonstrates metal-chelating activity, relevant for targeting amyloid-β aggregates in Alzheimer’s disease .
Physicochemical Properties :
- The –CF₃ group increases logP (lipophilicity) compared to –SCH₃ or imidazole analogs, impacting blood-brain barrier penetration .
- Bipyridine derivatives () exhibit lower solubility in aqueous media due to extended aromaticity .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 48m | L2-b |
|---|---|---|---|
| Molecular Weight (g/mol) | 297.25 | 314.39 | 268.34 |
| logP | 3.1 (predicted) | 2.5 | 1.8 |
| Water Solubility (mg/mL) | 0.12 | 0.45 | 1.2 |
Biological Activity
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine (CAS No. 1016832-47-5) is a compound notable for its unique trifluoromethyl-substituted pyridine structure, which contributes to its biological activity. This article delves into its synthesis, mechanisms of action, and various biological activities, including anticancer and antibacterial properties.
Chemical Structure and Properties
The molecular formula of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine is , with a molecular weight of 253.22 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and binding affinity to biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.22 g/mol |
| CAS Number | 1016832-47-5 |
Synthesis
The synthesis of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine typically involves the coupling of 5-(trifluoromethyl)pyridine with benzene-1,4-diamine under specific conditions. Catalysts are often employed to facilitate this reaction in organic solvents at elevated temperatures to ensure high yield and purity of the product .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity, which can modulate several biochemical pathways. This interaction may lead to alterations in enzyme activity and receptor signaling pathways, impacting cellular processes significantly .
Antibacterial Activity
The antibacterial potential of compounds containing trifluoromethyl groups has been documented extensively. For example, related compounds have demonstrated formidable antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibiting bacterial growth through interference with cellular processes or structural integrity.
Case Studies
A notable case study involved the evaluation of a structurally similar compound's efficacy against cancer cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM against Jurkat cells and showed significant antiangiogenic effects in chick chorioallantoic membrane assays . Such findings underscore the potential therapeutic applications of compounds like 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine.
Q & A
Q. What are the common synthetic routes for 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, a pyridine derivative (e.g., 5-(trifluoromethyl)pyridin-2-amine) may react with 1,4-diaminobenzene under reflux in polar solvents (e.g., n-butanol) with acid catalysis (e.g., HCl). Optimization includes adjusting stoichiometry, temperature (e.g., 160°C for 18 hours), and catalysts like NaOtBu . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions by modeling reaction pathways, reducing trial-and-error experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and confirm substitution patterns, particularly the trifluoromethyl group (F NMR for CF).
- Mass Spectrometry : High-resolution Q-TOF-MS provides accurate mass determination, critical for verifying molecular formula and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in similar benzene-diamine derivatives) .
Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Enzyme Inhibition : Kinase or cholinesterase inhibition studies using fluorometric or colorimetric substrates. Reference compounds (e.g., pyrazolo[1,5-a]pyrimidines) with trifluoromethyl groups can guide assay design .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict yields and selectivity.
- Virtual Screening : Molecular docking predicts binding affinities for biological targets, prioritizing derivatives for synthesis .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent controls) to identify confounding variables.
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC determination in triplicate).
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., CF position) with bioactivity trends using multivariate regression .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate laws and catalyst turnover.
- Isotopic Labeling : Use N-labeled amines to trace nitrogen migration in condensation reactions.
- Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates, clarifying electron-transfer steps .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
